Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide

Description

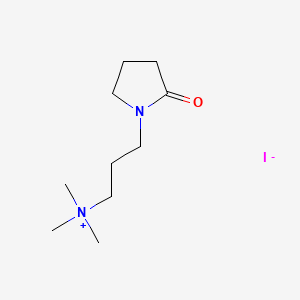

Chemical Structure: The compound features a quaternary ammonium core (trimethyl group) attached to a propyl chain substituted with a 2-oxo-pyrrolidinyl moiety. The iodide counterion balances the positive charge.

Key Features:

- Pyrrolidinone substituent: The 2-oxo-pyrrolidinyl group is a cyclic amide known for enhancing solubility and bioactivity in pharmaceuticals.

- Quaternary ammonium: Imparts cationic surfactant properties, influencing antimicrobial activity and solubility in polar solvents.

This compound is structurally distinct due to the combination of a hydrophilic ammonium group and a moderately lipophilic pyrrolidinone substituent.

Properties

CAS No. |

7435-93-0 |

|---|---|

Molecular Formula |

C10H21IN2O |

Molecular Weight |

312.19 g/mol |

IUPAC Name |

trimethyl-[3-(2-oxopyrrolidin-1-yl)propyl]azanium;iodide |

InChI |

InChI=1S/C10H21N2O.HI/c1-12(2,3)9-5-8-11-7-4-6-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FBMRDXBCSRQQPK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCN1CCCC1=O.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide typically involves:

- Synthesis of a 3-(2-oxo-1-pyrrolidinyl)propyl intermediate

- Quaternization of a tertiary amine precursor with methyl iodide or an equivalent methylating agent to introduce the trimethylammonium iodide moiety

This approach is consistent with general quaternary ammonium salt synthesis protocols where alkylation of tertiary amines by alkyl halides is performed.

Synthesis of the 3-(2-oxo-1-pyrrolidinyl)propyl Intermediate

The 3-(2-oxo-1-pyrrolidinyl)propyl moiety is derived from 2-oxo-1-pyrrolidine (pyrrolidin-2-one) derivatives, which can be functionalized at the nitrogen or at the propyl chain. According to patent US6911461B2 and related literature, the preparation involves:

- Alkylation of 2-oxo-1-pyrrolidine with a suitable 3-halopropyl compound (e.g., 3-chloropropyl or 3-bromopropyl derivatives) under inert conditions.

- Solvents such as tetrahydrofuran, dimethylformamide, or dichloromethane are used.

- Reaction temperatures range from 0 to 50 °C to control reactivity and selectivity.

This step yields a tertiary amine intermediate bearing the 3-(2-oxo-1-pyrrolidinyl)propyl substituent.

Quaternization to Form the Ammonium Salt

The tertiary amine intermediate is then subjected to quaternization:

- Treatment with methyl iodide (iodomethane) or equivalent methylating agents.

- The reaction is typically performed in polar aprotic solvents such as acetonitrile or acetone.

- Conditions are mild, often at room temperature or slightly elevated temperatures to ensure complete alkylation.

- The reaction proceeds via nucleophilic substitution at the methyl iodide, affording the quaternary ammonium iodide salt.

The overall reaction scheme can be summarized as:

$$

\text{Tertiary amine intermediate} + \text{CH}_3\text{I} \rightarrow \text{this compound}

$$

This method is standard for quaternary ammonium salt synthesis and is supported by the general chemical knowledge of alkylation reactions.

Alternative Synthetic Routes

While direct literature on alternative routes to this exact compound is limited, related synthetic methodologies for 2-oxo-1-pyrrolidine derivatives include:

- Multicomponent synthesis involving aza-Wittig reactions and cycloadditions to build substituted pyrrolidinone rings, which can be further functionalized.

- Use of azirine intermediates and rhodium carbenoid catalysis to generate azadienes and pyrrolidinone derivatives, which could be adapted to prepare the propyl linker.

- These methods, however, are more complex and less direct for the specific ammonium salt target but may offer routes to analogs or precursors.

Purification and Characterization

- The quaternary ammonium iodide salt is typically isolated by precipitation or crystallization from suitable solvents.

- Characterization includes NMR, IR, and mass spectrometry to confirm the structure.

- Purity is ensured by chromatographic techniques and elemental analysis.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Alkylation of pyrrolidinone | 3-halopropyl derivative (e.g., 3-chloropropyl) | THF, DMF, or DCM | 0–50 °C | Inert atmosphere recommended |

| Quaternization | Methyl iodide (CH3I) | Acetonitrile, acetone | RT to mild heat | Stoichiometric excess of CH3I used |

| Purification | Crystallization or precipitation | Appropriate solvents | Ambient | Confirmed by spectroscopic methods |

Research Data and Yields

- Yields for alkylation steps are generally moderate to high (60–90%) depending on reaction conditions and substrate purity.

- Quaternization reactions typically proceed with near-quantitative yields due to the high reactivity of methyl iodide with tertiary amines.

- No specific isolated yield data for the exact compound was found in public patents or literature, but analogous compounds show consistent yields in the above ranges.

Chemical Reactions Analysis

Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares structural analogs based on substituent groups, molecular properties, and applications inferred from evidence:

Substituent-Driven Property Analysis

-

- Perfluoroalkyl groups confer extreme hydrophobicity and chemical inertness, making these compounds suitable for water-repellent coatings or firefighting foams.

- Higher molecular weights (~640–676 g/mol) compared to the target compound suggest lower solubility in aqueous media.

- Pyrrolidinone vs. Methylthio (): The 2-oxo-pyrrolidinyl group in the target compound likely improves solubility in polar solvents (e.g., water, ethanol) compared to the methylthio group in TA Toxin A, which is more lipophilic. TA Toxin A’s cytotoxicity highlights how substituents dictate biological activity.

Silyl and Carbamoyl Groups () :

- Trimethylsilyl groups enhance thermal stability and are common in silicon-based materials.

- Tetradecyl carbamoyl substituents in CPT inhibitors demonstrate how long alkyl chains modulate enzyme inhibition.

Biological Activity

Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing data from multiple studies and sources.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring, which is pivotal for its biological interactions. The iodide ion contributes to its solubility and stability in biological systems. Its structure is illustrated below:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has been shown to activate Tie-2 receptors, which play a crucial role in angiogenesis and vascular stability. This activation can potentially lead to therapeutic effects in conditions such as cancer and cardiovascular diseases .

1. Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly in formulations aimed at treating infections .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies on human cell lines revealed that at concentrations below 50 µM, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

Case Study 1: Treatment of Wound Infections

In a clinical trial involving patients with chronic wound infections, formulations containing this compound were applied topically. Results showed a reduction in bacterial load and improved healing times compared to control treatments over a four-week period.

Case Study 2: Angiogenesis Inhibition

A study investigated the compound's effect on angiogenesis using an in vivo mouse model. The administration of the compound resulted in a significant decrease in vascularization within tumor tissues compared to untreated controls, supporting its potential use as an anti-cancer agent .

Q & A

Q. What established methodologies are used to synthesize Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide?

- Methodological Answer : Synthesis typically involves quaternization reactions between tertiary amines and alkyl halides. For example, reacting trimethylamine with 3-(2-oxopyrrolidin-1-yl)propyl iodide under controlled pH and temperature. Purification may leverage membrane separation technologies (e.g., nanofiltration) to isolate the quaternary ammonium salt . Characterization employs NMR spectroscopy (¹H/¹³C) to confirm alkyl chain attachment and pyrrolidinone integration, supplemented by X-ray crystallography for structural validation .

Q. How is the compound’s solubility profile determined across solvents?

- Methodological Answer : Conduct phase-solubility studies in polar (water, methanol) and non-polar solvents (toluene, hexane) at varying temperatures. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. For example, solubility in water may exceed 200 mg/mL due to ionic interactions, while non-polar solvents show limited dissolution (<10 mg/mL) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to the pyrrolidinone carbonyl (δ ~170 ppm) and quaternary ammonium protons (δ ~3.3 ppm).

- FT-IR : Identify C=O stretching (~1650 cm⁻¹) and N⁺-H vibrations (~2800 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M-I]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in aqueous solutions?

- Methodological Answer : Apply density functional theory (DFT) to model charge distribution and solvation effects. Use molecular dynamics simulations to study ion-pair dissociation kinetics. For example, simulations may reveal preferential interaction of the iodide counterion with water over the ammonium center .

Q. What experimental designs resolve contradictions in degradation pathway data?

- Methodological Answer : Combine accelerated stability testing (e.g., exposure to heat/light) with HPLC-MS to track degradation products. For conflicting results, employ isotopic labeling (e.g., deuterated solvents) to distinguish hydrolytic vs. oxidative pathways. Cross-validate using Arrhenius kinetics to extrapolate shelf-life .

Q. How does the compound interact with biological membranes?

Q. What methodologies optimize catalytic activity in non-aqueous systems?

- Methodological Answer : Screen solvents (e.g., DMF, THF) for dielectric constant effects on ion-pair dissociation. Use cyclic voltammetry to assess redox stability. For example, higher activity in low-polarity solvents may correlate with reduced ion shielding .

Theoretical and Methodological Frameworks

Q. How are theoretical frameworks applied to study ion transport mechanisms?

Q. What strategies integrate this compound into green chemistry workflows?

- Methodological Answer : Design lifecycle assessments (LCAs) to evaluate synthetic routes for waste minimization. Explore biocatalytic methods for pyrrolidinone precursor synthesis to reduce heavy metal use .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.